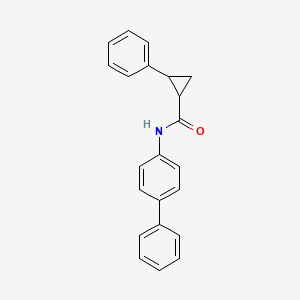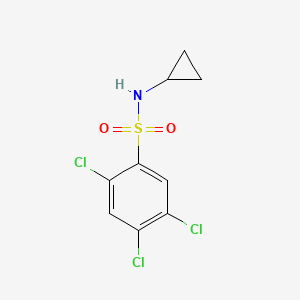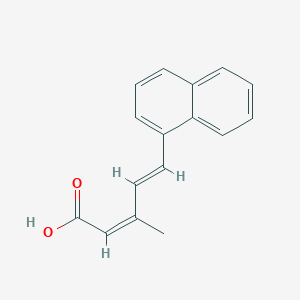![molecular formula C18H27N3O3 B5404552 N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as Neratinib, is a small molecule inhibitor that targets the tyrosine kinase receptor ErbB2 (HER2). It was developed by Puma Biotechnology and approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of HER2-positive breast cancer.
作用機序
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide inhibits the activity of the HER2 receptor by irreversibly binding to the receptor and preventing its dimerization with other HER family receptors. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity both in vitro and in vivo. It has been demonstrated to inhibit the growth of HER2-positive breast cancer cells and to induce apoptosis in these cells. In addition, this compound has been shown to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib. However, this compound has also been associated with some adverse effects such as diarrhea, nausea, and fatigue.
実験室実験の利点と制限
One of the major advantages of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its potency in inhibiting HER2 activity. This makes it a valuable tool for studying the role of HER2 in cancer progression and for investigating the mechanisms of resistance to HER2-targeted therapies. However, one of the limitations of this compound is its irreversible binding to the HER2 receptor, which makes it difficult to study the effects of reversible inhibition. In addition, this compound has been associated with some adverse effects, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is the development of combination therapies that can enhance the efficacy of this compound in treating HER2-positive breast cancer. Another area of research is the investigation of the mechanisms of resistance to this compound and the development of strategies to overcome this resistance. Furthermore, this compound has shown potential in treating other types of cancer, and further studies are needed to explore its efficacy in these cancers. Finally, there is a need for the development of new analogs of this compound that can overcome its limitations and improve its potency and selectivity.
合成法
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to form the final product, this compound. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its efficacy in treating HER2-positive breast cancer. It has been shown to inhibit the growth of HER2-positive breast cancer cells both in vitro and in vivo. In addition to breast cancer, this compound has also been investigated for its potential in treating other types of cancer such as lung, colorectal, and ovarian cancer. Furthermore, this compound has been studied for its ability to overcome resistance to other HER2-targeted therapies such as trastuzumab and lapatinib.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-5-6-20-7-11-23-12-8-20)17-3-1-16(2-4-17)15-21-9-13-24-14-10-21/h1-4H,5-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUHOSWNUQJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)


![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)


![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5404547.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)